2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-22-17-6-2-3-7-18(17)24(28(22,26)27)16-8-11-23(12-9-16)14-19(25)21-15-5-4-10-20-13-15/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNZJHOGDHIOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features
The compound’s distinctiveness arises from:
- Sulfone group in the benzo[c][1,2,5]thiadiazole ring, enhancing polarity and oxidative stability.
- Piperidine linkage (vs. piperazine in some analogs), influencing basicity and solubility.
- Pyridin-3-yl acetamide terminus , enabling hydrogen bonding and π-π stacking interactions.
Comparison Table with Structural Analogs
Functional and Pharmacological Insights
Sulfone vs. Thioether/Thiazole Groups: The sulfone in the target compound increases polarity and metabolic stability compared to non-oxidized sulfur-containing analogs (e.g., 1,3,4-thiadiazole derivatives) . This may reduce CYP450-mediated degradation.
Piperidine vs. Piperazine Linkages :
- Piperidine (target compound) has lower basicity (pKa ~10) than piperazine (pKa ~9.8 and ~5.6 for two nitrogens), affecting solubility and ionizability at physiological pH .
- Piperazine-containing compounds (e.g., 953720-68-8) may exhibit stronger hydrogen-bonding interactions but shorter half-lives due to higher metabolic susceptibility .
Acetamide Terminus :
- The pyridin-3-yl group in the target compound offers a hydrogen-bond acceptor site distinct from the 1,3,4-thiadiazol-2-yl group in analogs (e.g., 2a–2h), which may prioritize kinase or protease targeting over antimicrobial activity .
Research Findings and Methodological Considerations
Similarity Assessment Methods
Compound similarity is often evaluated using:
- Tanimoto coefficients (based on molecular fingerprints like ECFP4 or MACCS keys), which may group the target compound with piperidine/acetamide derivatives despite sulfone uniqueness .
- 3D shape-based methods , which could highlight overlaps in aromatic stacking between the pyridin-3-yl and benzo[d]thiazole moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
